Methyl 4-(2,2-dimethoxyethyl)benzoate
Description
Methyl 4-(2,2-dimethoxyethyl)benzoate is a benzoate ester featuring a methyl ester group at the para-position of the benzene ring and a 2,2-dimethoxyethyl substituent. The 2,2-dimethoxyethyl group introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and biological activity compared to simpler substituents like halogens or alkyl chains .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 4-(2,2-dimethoxyethyl)benzoate |
InChI |
InChI=1S/C12H16O4/c1-14-11(15-2)8-9-4-6-10(7-5-9)12(13)16-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
AMGBATSEPZMCML-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Analogs of Methyl 4-(2,2-Dimethoxyethyl)benzoate
Physicochemical Properties
- Solubility: The 2,2-dimethoxyethyl group likely enhances solubility in polar solvents (e.g., methanol, DMSO) compared to hydrophobic substituents like bromomethyl (). Piperazine-linked analogs (C1–C7) exhibit moderate solubility due to their bulky quinoline moieties .
- Stability : Electron-donating groups (e.g., dimethoxyethyl) may reduce hydrolysis rates of the ester group compared to electron-withdrawing substituents (e.g., nitro or halogen groups).
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